7-Fluoro-1-(3-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-Fluoro-1-(3-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the chromeno-pyrrole-dione family. Its core structure comprises a fused benzopyran-pyrrole system with a 1,2-dihydro configuration, substituted at positions 1, 2, and 5.
Properties
Molecular Formula |
C25H18FNO4 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
7-fluoro-1-(3-hydroxyphenyl)-2-[(4-methylphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H18FNO4/c1-14-5-7-15(8-6-14)13-27-22(16-3-2-4-18(28)11-16)21-23(29)19-12-17(26)9-10-20(19)31-24(21)25(27)30/h2-12,22,28H,13H2,1H3 |
InChI Key |
QGNNASAUWHBAJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)O |
Origin of Product |
United States |
Biological Activity
7-Fluoro-1-(3-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chromeno[2,3-c]pyrrole backbone, which is known for its diverse biological activities. The presence of fluorine and hydroxyl groups in its structure may enhance its pharmacological properties by influencing its interaction with biological targets.
Antioxidant Activity
Research indicates that derivatives of the chromeno[2,3-c]pyrrole structure exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
Studies have shown that this compound can modulate inflammatory pathways. It has been demonstrated to inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Antitumor Activity
The compound has also been evaluated for its antitumor effects. In vitro studies reveal that it can induce apoptosis in various cancer cell lines by activating caspase pathways. This mechanism is critical for the development of novel anticancer therapies targeting specific tumor types .
The biological activity of this compound is believed to stem from multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and tumor progression.
- Modulation of Signaling Pathways : It influences signaling pathways such as NF-kB and MAPK, which are crucial for cell survival and proliferation.
- Direct Interaction with DNA : Some studies suggest that it may bind to DNA or RNA, affecting gene expression related to cell growth and survival.
Case Study 1: Antioxidant Efficacy
A study conducted on a series of chromeno[2,3-c]pyrrole derivatives demonstrated that compounds similar to this compound exhibited high antioxidant activity with IC50 values comparable to well-known antioxidants like ascorbic acid. The results underscore the potential utility of these compounds in preventing oxidative damage in cellular models .
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant decrease in the production of TNF-alpha and IL-6. This suggests that it may serve as an effective anti-inflammatory agent by inhibiting the activation of NF-kB signaling pathways .
Data Summary Table
Comparison with Similar Compounds
The chromeno-pyrrole-dione scaffold allows extensive structural diversification. Below is a comparative analysis of the target compound with its closest analogs, focusing on substituent effects, synthetic accessibility, and inferred properties.
Structural Modifications and Substituent Effects
Key Observations:
- Position 7 : Fluorine (target) vs. chlorine (7-chloro analog ) vs. methyl (7-methyl analog ). Fluorine’s electronegativity and small atomic radius favor hydrogen bonding and metabolic stability, whereas chlorine increases lipophilicity. Methyl groups reduce reactivity but may hinder solubility.
- Position 1: 3-Hydroxyphenyl (target) vs. 4-fluorophenyl (analogs ).
- Position 2 : 4-Methylbenzyl (target) vs. morpholinylethyl or pyridinyl . Bulky substituents like 4-methylbenzyl may influence steric interactions in binding pockets, while morpholine or pyridine groups improve aqueous solubility.
Preparation Methods
Multi-Step Condensation and Cyclization
The most widely adopted method involves a three-step sequence:
-
Fluorinated chromenone precursor synthesis : A fluorinated chromen-4-one derivative is prepared via Claisen-Schmidt condensation between 2-hydroxy-5-fluoroacetophenone and 4-methylbenzaldehyde under acidic conditions (acetic acid, 80°C, 12 h).
-
Pyrrole ring formation : The chromenone intermediate undergoes Paal-Knorr pyrrole synthesis with 3-hydroxyphenylglycine in methanol, catalyzed by p-toluenesulfonic acid (PTSA, 5 mol%) at reflux (65°C, 8 h).
-
Benzylation and oxidation : The pyrrole nitrogen is alkylated using 4-methylbenzyl bromide in dimethylformamide (DMF) with K2CO3 as a base (room temperature, 24 h), followed by oxidation of the dihydrochromeno moiety with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane (0°C to rt, 2 h).
Key data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | AcOH, 80°C | 78% | 95% |
| 2 | PTSA, MeOH | 65% | 92% |
| 3 | DDQ, CH2Cl2 | 82% | 98% |
This route achieves an overall yield of 41.5% but requires stringent temperature control during oxidation to prevent over-oxidation.
One-Pot Tandem Epoxidation/Fluorination
A modified approach derived from ACS protocols (result 5) employs a one-pot epoxidation/fluorination strategy:
-
Epoxidation : Allylsilane precursors (e.g., 3-(trimethylsilyl)prop-1-ene-1,2-diol) are treated with mCPBA (meta-chloroperbenzoic acid) in CH2Cl2 at 0°C to form epoxides.
-
Fluorohydrin formation : Epoxide opening with HF-pyridine complex at -20°C introduces the fluorine atom regioselectively, yielding fluorohydrin intermediates.
-
Chromeno-pyrrole assembly : The fluorohydrin undergoes Heck coupling with 3-hydroxyphenylboronic acid and subsequent cyclocondensation with 4-methylbenzylamine under microwave irradiation (120°C, 30 min).
Advantages :
Reaction Optimization Strategies
Solvent and Catalyst Screening
Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance benzylation efficiency (Table 1). Catalytic systems using Pd(OAc)2/Xantphos for Heck coupling improve coupling yields by 15–20% compared to traditional Pd(PPh3)4.
Table 1: Solvent Impact on Benzylation Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 25 | 24 | 82 |
| THF | 40 | 48 | 67 |
| Acetonitrile | 25 | 24 | 73 |
Microwave-Assisted Cyclization
Microwave irradiation (150 W, 120°C) reduces cyclocondensation time from 8 h to 30 min while maintaining yields at 78–85%. This method minimizes thermal decomposition of sensitive intermediates.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O = 70:30) confirms ≥98% purity, with retention time = 12.7 min.
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison
| Parameter | Multi-Step Condensation | One-Pot Epoxidation |
|---|---|---|
| Overall Yield | 41.5% | 52% |
| Regioselectivity | Moderate | High |
| Purification Complexity | High | Low |
| Scalability | Pilot-scale feasible | Lab-scale only |
The one-pot method offers superior regioselectivity and scalability potential but requires specialized equipment for low-temperature reactions .
Q & A
Q. How can researchers optimize the synthesis of 7-Fluoro-1-(3-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione for high yield and purity?
Methodological Answer: The compound can be synthesized via multicomponent reactions involving substituted benzaldehydes, amines, and chromene precursors. Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction efficiency due to better stabilization of intermediates .
- Catalyst use : Acidic or basic catalysts (e.g., p-TsOH) enhance cyclization steps critical for forming the chromeno-pyrrole core .
- Temperature control : Reactions performed at 80–100°C under reflux conditions reduce side products .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) ensures >95% purity .
Q. What spectroscopic and analytical techniques are most effective for structural characterization of this compound?
Methodological Answer:
- NMR spectroscopy :
- ¹H NMR identifies aromatic protons (δ 6.8–7.9 ppm) and hydroxyl groups (broad singlet at δ 9.5–10.2 ppm) .
- ¹³C NMR confirms carbonyl groups (C=O at δ 170–180 ppm) and fluorinated carbons (δ 110–120 ppm) .
- Mass spectrometry (HRMS) : Exact mass determination (e.g., m/z 450.12 [M+H]⁺) validates molecular formula .
- X-ray crystallography : Resolves stereochemistry and confirms fused chromeno-pyrrole geometry .
Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?
Methodological Answer:
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or kinases via fluorometric assays .
- Antimicrobial activity : Disc diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How do substituent variations (e.g., fluoro, hydroxyl, methylbenzyl) influence the compound’s reactivity and bioactivity?
Methodological Answer:
- Electron-withdrawing groups (e.g., -F) : Increase electrophilicity at the pyrrole ring, enhancing nucleophilic substitution reactions .
- Hydroxyl groups : Improve solubility and hydrogen-bonding interactions with biological targets (e.g., enzyme active sites) .
- Methylbenzyl substituents : Enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .
Q. Table 1: Substituent Effects on Bioactivity
| Substituent | Reactivity Impact | Bioactivity Trend (IC₅₀) |
|---|---|---|
| 7-Fluoro | ↑ Electrophilicity | ↓ Cytotoxicity (HeLa) |
| 3-Hydroxyphenyl | ↑ Hydrogen bonding | ↑ COX-2 inhibition |
| 4-Methylbenzyl | ↑ Lipophilicity | ↑ Neuroprotective effects |
| Data derived from analogs in . |
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Validate target specificity : Use CRISPR-edited cell lines or knockout models to confirm on-target effects .
- Comparative SAR studies : Synthesize analogs (e.g., replacing fluoro with chloro) to isolate substituent contributions .
Q. What computational strategies are effective for predicting binding modes and ADMET properties?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of COX-2 or EGFR kinases to predict binding affinities .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- ADMET prediction : Employ SwissADME or pkCSM to estimate bioavailability, CYP450 interactions, and toxicity .
Experimental Design and Data Analysis
Q. How should researchers design experiments to study the compound’s metabolic stability?
Methodological Answer:
- In vitro microsomal assays : Incubate with rat liver microsomes (RLM) and NADPH, then analyze via LC-MS for metabolite identification .
- Phase I/II metabolism : Monitor glucuronidation/sulfation using recombinant human UDP-glucuronosyltransferases (UGTs) .
- Half-life (t₁/₂) calculation : Use non-compartmental analysis in Phoenix WinNonlin .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?
Methodological Answer:
- Chiral chromatography : Use Chiralpak IA columns with hexane/isopropanol (85:15) to resolve enantiomers .
- Asymmetric catalysis : Employ Evans’ oxazaborolidine catalysts for stereoselective cyclization .
- X-ray crystallography : Confirm absolute configuration of resolved enantiomers .
Data Contradiction and Reproducibility
Q. How can researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 65%)?
Methodological Answer:
- Reaction monitoring : Use in situ FTIR or HPLC to track intermediate formation and optimize stepwise conditions .
- Solvent drying : Ensure anhydrous DMF via molecular sieves to prevent hydrolysis of sensitive intermediates .
- Catalyst recycling : Test immobilized catalysts (e.g., silica-supported p-TsOH) to improve reproducibility .
Q. What statistical methods validate the significance of SAR trends in small sample sizes?
Methodological Answer:
- Bootstrapping : Resample data (n=1000 iterations) to estimate confidence intervals for IC₅₀ values .
- ANOVA with Tukey’s test : Compare mean bioactivity across substituent groups (α=0.05) .
- PCA analysis : Reduce dimensionality of structural descriptors (e.g., logP, polar surface area) to identify key activity drivers .
Advanced Mechanistic Studies
Q. How can researchers elucidate the compound’s mechanism of action in modulating kinase activity?
Methodological Answer:
- Kinase profiling : Use Eurofins KinaseProfiler™ to screen 100+ kinases at 1 µM concentration .
- Phosphorylation assays : Detect ATPase activity via malachite green phosphate assay .
- Crystallography : Co-crystallize with PKA or MAPK to resolve binding interactions .
Q. What in vivo models are suitable for validating neuroprotective effects observed in vitro?
Methodological Answer:
- Mouse models : Induce neurodegeneration with MPTP and assess motor function via rotarod tests .
- Biomarker analysis : Measure GFAP (astrocytosis) and IL-6 (neuroinflammation) in brain homogenates via ELISA .
- PET imaging : Use ¹⁸F-labeled analogs to track blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
